molecular formula C16H9ClN2O4 B13717176 7-Chloro-6-nitro-2-phenylquinoline-4-carboxylic Acid

7-Chloro-6-nitro-2-phenylquinoline-4-carboxylic Acid

Cat. No.: B13717176
M. Wt: 328.70 g/mol
InChI Key: XJUDMBDAEOKMMV-UHFFFAOYSA-N
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Description

7-Chloro-6-nitro-2-phenylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a chloro, nitro, and phenyl group attached to a quinoline core. The presence of these functional groups contributes to its significant biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-nitro-2-phenylquinoline-4-carboxylic acid typically involves the cyclization of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in an ethanol medium. This reaction is facilitated by microwave irradiation, which significantly reduces the reaction time and increases the yield . The intermediate formed, 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid, is then further reacted with various substituted amines to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and energy-efficient methods, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-nitro-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. By binding to the ATPase domain of topoisomerase II, it prevents the enzyme from functioning correctly, leading to DNA damage and apoptosis in cancer cells . This mechanism makes it a promising candidate for anticancer drug development.

Comparison with Similar Compounds

  • 7-Chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid
  • 6-Amino-7-chloro-2-phenylquinoline-4-carboxylic acid
  • 2-Phenylquinoline-4-carboxylic acid derivatives

Uniqueness: 7-Chloro-6-nitro-2-phenylquinoline-4-carboxylic acid stands out due to its specific combination of functional groups, which confer unique biological activities and chemical reactivity. The presence of both chloro and nitro groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy as a therapeutic agent .

Properties

Molecular Formula

C16H9ClN2O4

Molecular Weight

328.70 g/mol

IUPAC Name

7-chloro-6-nitro-2-phenylquinoline-4-carboxylic acid

InChI

InChI=1S/C16H9ClN2O4/c17-12-8-14-10(7-15(12)19(22)23)11(16(20)21)6-13(18-14)9-4-2-1-3-5-9/h1-8H,(H,20,21)

InChI Key

XJUDMBDAEOKMMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=C2)C(=O)O)[N+](=O)[O-])Cl

Origin of Product

United States

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